

Application Notes: Staining of Fixed Cells with JF646-Hoechst

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Compound of Interest

Compound Name: JF646-Hoechst

Cat. No.: B15553639

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Introduction

Hoechst Janelia Fluor® 646 (**JF646-Hoechst**) is a fluorogenic, red-emitting DNA probe designed for high-performance cellular imaging.^{[1][2]} This probe preferentially binds to the minor groove of AT-rich regions of DNA.^{[1][2]} A key feature of **JF646-Hoechst** is its fluorogenic nature; it only becomes fluorescent upon binding to DNA, which significantly reduces background noise and enables no-wash experimental protocols.^[1] This characteristic, combined with its far-red emission, makes it an excellent tool for a variety of applications, including confocal microscopy and super-resolution microscopy (SRM) in both fixed and live cells. These notes provide a detailed protocol for staining the nuclei of fixed mammalian cells using **JF646-Hoechst**.

Quantitative Data Summary

The photophysical properties of the **JF646-Hoechst** dye and recommended starting concentrations for staining protocols are summarized below.

Table 1: Photophysical Properties of Hoechst Janelia Fluor® 646

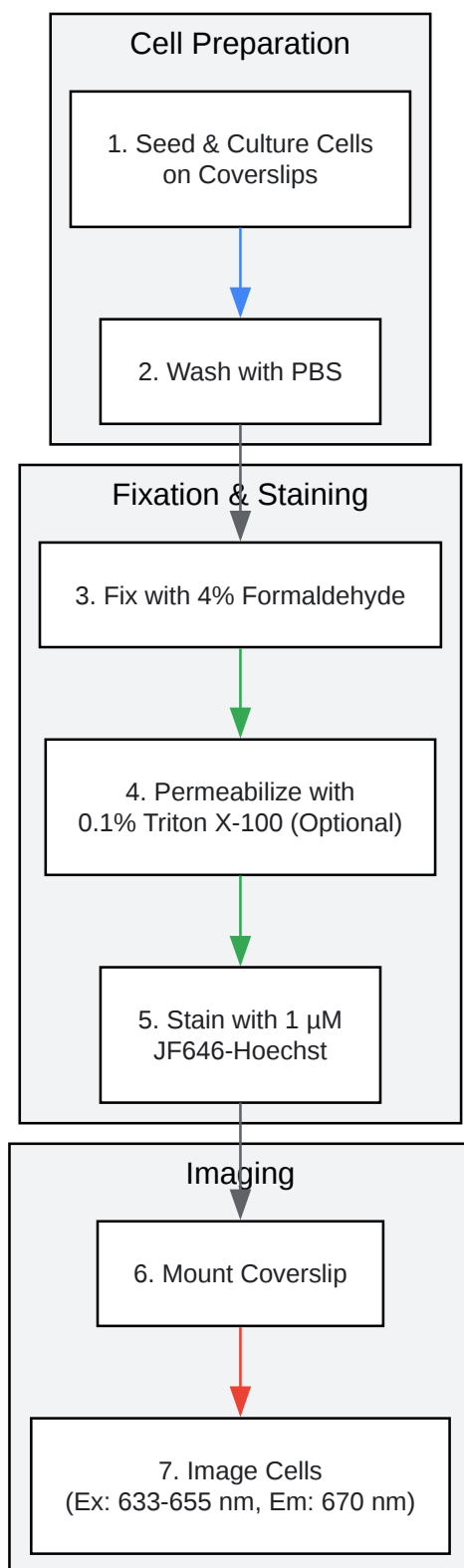
Property	Value	Reference
Excitation Maximum (λ_{ex})	655 nm	
Emission Maximum (λ_{em})	670 nm	
Quantum Yield (Φ)	0.54	
Extinction Coefficient (ϵ)	152,000 M ⁻¹ cm ⁻¹	
Recommended for	Fixed and Live-Cell Imaging	
Key Feature	Fluorogenic (enables no-wash staining)	

Table 2: Recommended Protocol Parameters for Fixed Cell Staining

Step	Reagent	Concentration / Time	Notes
Fixation	4% Formaldehyde in PBS	10 minutes at Room Temp.	Standard starting point; can be optimized.
Permeabilization	0.1% Triton X-100 in PBS	5 minutes at Room Temp.	Optional but recommended for ensuring access.
Staining	JF646-Hoechst	1 μ M	Optimal concentration may vary by cell type.
Incubation	Staining Solution	1 hour at Room Temp.	Protect from light during incubation.
Washing	PBS	Optional	Washing is generally not required.

Experimental Workflow

The following diagram illustrates the key steps for staining fixed adherent cells with **JF646-Hoechst**.



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Caption: Workflow for staining fixed cells with **JF646-Hoechst**.

Detailed Experimental Protocol: Staining Adherent Cells

This protocol is optimized for adherent cells grown on glass coverslips in a 24-well plate. Adjust volumes as needed for different culture vessels.

Materials

- **JF646-Hoechst** Dye
- Phosphate-Buffered Saline (PBS), pH 7.4
- Formaldehyde, 16% solution (Methanol-free)
- Triton X-100
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Mounting Medium
- Glass slides and coverslips
- Cell culture medium appropriate for your cell line
- Adherent cells of interest

Reagent Preparation

- **1000x JF646-Hoechst Stock Solution (1 mM):** Prepare a 1 mM stock solution in anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture.
- **4% Formaldehyde Fixation Buffer:** Dilute 16% formaldehyde solution to a final concentration of 4% in PBS. Prepare this solution fresh.
- **Permeabilization Buffer (0.1% PBST):** Add Triton X-100 to PBS to a final concentration of 0.1% (v/v).

- 1x Staining Solution (1 μ M): Immediately before use, dilute the 1 mM **JF646-Hoechst** stock solution 1:1000 in PBS to achieve a final concentration of 1 μ M.

Staining Procedure

- Cell Seeding: Seed adherent cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
- Wash: Gently aspirate the culture medium and wash the cells twice with PBS at room temperature.
- Fixation: Add 1 mL of 4% Formaldehyde Fixation Buffer to each well. Incubate for 10 minutes at room temperature.
- Wash after Fixation: Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional): This step is often recommended to ensure uniform access of the dye to the nucleus. Aspirate the PBS and add 1 mL of Permeabilization Buffer (0.1% PBST). Incubate for 5 minutes at room temperature. Following incubation, wash the cells once with PBS.
- Staining: Aspirate the PBS and add the 1x **JF646-Hoechst** Staining Solution to the cells, ensuring the coverslip is fully submerged.
- Incubation: Incubate the cells for 1 hour at room temperature, protected from light.
- Washing (Optional): Due to the fluorogenic nature of the dye, washing is typically not required. If high background is observed, you may rinse the cells once with PBS.
- Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using an appropriate mounting medium.
- Imaging: Image the cells using a fluorescence microscope equipped with filters suitable for far-red fluorescence. An example imaging configuration is an excitation wavelength of 633 nm and an emission collection window of 638–759 nm.

Expected Results Successfully stained cells will exhibit bright, specific nuclear staining in the far-red channel with minimal cytoplasmic or extracellular background fluorescence. The distinct localization within the nucleus allows for clear visualization and analysis of nuclear morphology.

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References

- 1. rndsystems.com [rndsystems.com]
- 2. Hoechst Janelia Fluor® 646 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
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